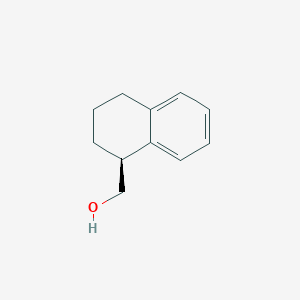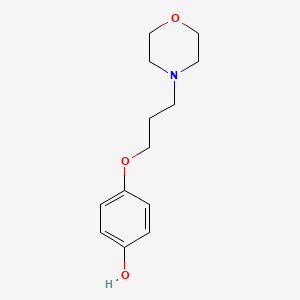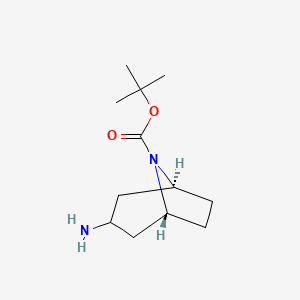
2,3,5,6-Tetrabromo-p-xylene-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-Tetrabromo-p-xylene-d6 is a deuterated derivative of 2,3,5,6-Tetrabromo-p-xylene. It is a stable isotope-labeled compound, often used in various scientific research applications. The molecular formula of this compound is C8D6Br4, and it has a molecular weight of 427.79 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrabromo-p-xylene-d6 typically involves the bromination of p-xylene-d6. The reaction is carried out under controlled conditions to ensure selective bromination at the 2, 3, 5, and 6 positions. The process involves the use of bromine (Br2) as the brominating agent, and the reaction is usually conducted in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5,6-Tetrabromo-p-xylene-d6 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as zinc (Zn) and hydrochloric acid (HCl).
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4)
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Reduction: Zinc (Zn) and hydrochloric acid (HCl) are commonly used for the reduction of bromine atoms.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium is used for the oxidation of methyl groups
Major Products Formed
Substitution: Formation of compounds with different functional groups replacing the bromine atoms.
Reduction: Formation of p-xylene-d6.
Oxidation: Formation of tetrabromo-terephthalic acid
Applications De Recherche Scientifique
2,3,5,6-Tetrabromo-p-xylene-d6 is used in various scientific research applications, including:
Chemistry: As a stable isotope-labeled compound, it is used in nuclear magnetic resonance (NMR) spectroscopy for studying reaction mechanisms and molecular structures.
Biology: It is used in tracer studies to understand biological pathways and metabolic processes.
Medicine: It is used in the development of diagnostic tools and therapeutic agents.
Industry: It is used in the production of flame retardants and other specialty chemicals
Mécanisme D'action
The mechanism of action of 2,3,5,6-Tetrabromo-p-xylene-d6 depends on its application. In NMR spectroscopy, the deuterium atoms provide a distinct signal that helps in the elucidation of molecular structures. In biological studies, it acts as a tracer, allowing researchers to track the movement and transformation of molecules within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,5,6-Tetrabromo-p-xylene: The non-deuterated version of the compound.
1,2,4,5-Tetrabromo-3,6-dimethylbenzene: Another brominated derivative of p-xylene.
2,3,5,6-Tetrabromo-m-xylene: A positional isomer with bromine atoms at different positions
Uniqueness
2,3,5,6-Tetrabromo-p-xylene-d6 is unique due to the presence of deuterium atoms, which makes it particularly useful in NMR spectroscopy and tracer studies. The deuterium atoms provide distinct signals that are easily distinguishable from hydrogen, allowing for more precise analysis .
Propriétés
Numéro CAS |
1007458-87-8 |
|---|---|
Formule moléculaire |
C₈D₆Br₄ |
Poids moléculaire |
427.79 |
Synonymes |
1,2,4,5-tetrabromo-3,6-di(methyl-d3)benzene; 1,2,4,5-Tetrabromo-3,6-dimethylbenzene-d6; 1,4-Dimethyltetrabromobenzene-d6; _x000B_2,3,5,6-Tetrabromo-1,4-dimethylbenzene-d6; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(3-Aminopropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1144837.png)

![3-(3-Chloropropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1144839.png)
![5-Chloro-1-[2-(2,2,2-trichloroacetyl)-1H-pyrrol-1-yl]-2-pentanone](/img/structure/B1144840.png)


![(4R)-Methyl 4-((3R,5R,6S,10R,13R,17R)-10,13-dimethyl-3,6-bis(tosyloxy)-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1144844.png)

